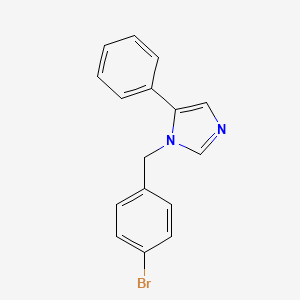

1-(4-Bromobenzyl)-5-phenyl-1H-imidazole

Description

Properties

Molecular Formula |

C16H13BrN2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-phenylimidazole |

InChI |

InChI=1S/C16H13BrN2/c17-15-8-6-13(7-9-15)11-19-12-18-10-16(19)14-4-2-1-3-5-14/h1-10,12H,11H2 |

InChI Key |

LHMVBZUXJAMAAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole exhibits considerable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

These results indicate that the compound possesses potent activity against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The imidazole derivatives have been extensively studied for their anticancer potential. Research has shown that compounds related to 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Anticancer Screening

In a study evaluating the anticancer effects of various imidazole derivatives, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating strong antiproliferative activity against cancer cell lines such as MDA-MB-231 and HCT116 .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole | MDA-MB-231 | <20 |

| Derivative A | HCT116 | <5 |

| Standard Drug (5-FU) | HCT116 | 9.99 |

This data suggests that modifications to the imidazole structure can enhance anticancer efficacy, highlighting the importance of structural optimization in drug development .

Conclusion and Future Directions

The applications of 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole in antimicrobial and anticancer research demonstrate its potential as a versatile therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Future studies should focus on:

- Expanding the range of biological targets.

- Conducting in vivo studies to assess pharmacokinetics and toxicity.

- Exploring combination therapies to enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

- 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Substituents: Chlorine at the C4 position of the imidazole ring and a 4-chlorophenyl group at N1. Molecular Weight: 327.79 g/mol. IC50: Not reported for CYP11B1, but yields during synthesis (77%) suggest favorable synthetic accessibility . Key Difference: The smaller size and lower electronegativity of chlorine compared to bromine likely reduce binding affinity.

2-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole :

Methoxy-Substituted Analogs

- 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole: Substituents: Methoxy group at the para position of the benzyl ring. Molecular Weight: 264.32 g/mol.

Benzimidazole Derivatives

- 1-(4-Bromophenyl)-2-ethyl-1H-benzimidazole: Structure: Benzimidazole core with bromophenyl and ethyl groups. Density: 1.39 g/cm³; pKa: 4.60. Relevance: The fused benzene ring alters electronic distribution, which may reduce specificity for CYP11B1 compared to monocyclic imidazoles .

Physicochemical Properties

- Melting Points: 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: 126–128°C . Quinoline-substituted imidazole: 208–210°C .

- Spectral Data :

Key Research Findings

Bromine Enhances Potency : The para-bromo substituent in 1-(4-Bromobenzyl)-5-phenyl-1H-imidazole contributes to its 7 nM IC50 , outperforming fluoro-, chloro-, and methoxy-substituted analogs .

Synthetic Challenges : Chloro analogs at the C2 position exhibit lower yields (9%) due to steric hindrance or electronic effects .

Structural Flexibility: Introducing quinoline () or benzimidazole () moieties diversifies applications but may reduce target specificity.

Preparation Methods

α-Isocyanoacetate Cycloaddition

A novel route employs α-isocyanoacetate esters and N-aryl-benzimidoyl chlorides to construct the imidazole core.

Synthesis of N-(4-Bromobenzyl)benzimidoyl Chloride :

4-Bromobenzylamine (1.86 g, 10 mmol) reacts with benzoyl chloride (1.41 g, 10 mmol) in dry dichloromethane (20 mL) at 0°C, followed by addition of PCl5 (2.08 g, 10 mmol). The mixture is stirred for 2 hours, yielding the imidoyl chloride intermediate.

Cycloaddition Reaction :

The imidoyl chloride (2.5 g, 8 mmol) is combined with ethyl α-isocyanoacetate (1.02 g, 8 mmol) in THF (15 mL) at room temperature for 48 hours. The product is purified via column chromatography (SiO2, hexane/ethyl acetate 4:1), affording the imidazole carboxylate ester, which is hydrolyzed to the carboxylic acid using LiOH (2M).

Yield : 65–70% after hydrolysis.

Catalyst-Free [3+2] Cyclization

A solvent- and catalyst-free approach utilizes benzimidamides and vinyl azides:

Reactants :

-

N-(4-Bromobenzyl)benzimidamide (2.8 g, 10 mmol)

-

Styryl azide (1.45 g, 10 mmol)

Procedure :

The reactants are heated at 80°C for 12 hours under argon. The crude product is purified via flash chromatography (hexane/ethyl acetate 3:1), yielding 1-(4-bromobenzyl)-5-phenyl-1H-imidazole as a white solid.

Advantages :

Post-Synthetic Functionalization

Alkylation of Preformed Imidazole

A two-step strategy first synthesizes 5-phenyl-1H-imidazole, followed by N-alkylation with 4-bromobenzyl bromide:

Step 1 : Synthesis of 5-phenyl-1H-imidazole

Benzil (2.10 g, 10 mmol), ammonium acetate (7.70 g, 100 mmol), and benzaldehyde (1.06 g, 10 mmol) are refluxed in acetic acid (30 mL) for 6 hours. Yield: 68%.

Step 2 : Alkylation

5-Phenyl-1H-imidazole (1.44 g, 10 mmol) is dissolved in dry THF (20 mL), and NaH (60% dispersion, 0.48 g, 12 mmol) is added at 0°C. After 30 minutes, 4-bromobenzyl bromide (2.34 g, 10 mmol) is added dropwise, and the mixture is stirred for 12 hours. Yield: 72%.

Challenges :

-

Competing alkylation at the 3-position necessitates careful stoichiometry.

-

Purification requires silica gel chromatography to isolate the 1-substituted product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Debus-Radziszewski | 75–88 | 6–8 | 90–95 | Scalability, low cost |

| Cycloaddition | 65–70 | 48 | 85–90 | Regioselectivity |

| Catalyst-Free [3+2] | 78 | 12 | >95 | Green chemistry |

| Post-Synthetic Alkylation | 72 | 12 (step 2) | 88 | Flexibility in substituent design |

Mechanistic Insights and Side Reactions

Debus-Radziszewski Mechanism

The reaction proceeds via:

-

Formation of a diamine intermediate from ammonium acetate and aldehydes.

-

Aromatization via elimination of water.

Side Reactions :

Analytical and Spectroscopic Characterization

1H NMR Analysis :

-

The 4-bromobenzyl group exhibits a characteristic doublet at δ 7.78 (d, J = 8.5 Hz) for the aromatic protons.

13C NMR (150 MHz, CDCl3) :

Mass Spectrometry :

Industrial and Environmental Considerations

Q & A

Q. What are the standard synthetic routes for 1-(4-bromobenzyl)-5-phenyl-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 5-phenyl-1H-imidazole with 4-bromobenzyl bromide in the presence of a base like K₂CO₃ in dimethylacetamide (DMA) under reflux conditions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~70–85%) requires precise stoichiometry, inert atmosphere (N₂/Ar), and controlled temperature (80–100°C). Variations using alternative solvents (e.g., DMF) or microwave-assisted synthesis may reduce reaction time .

Q. How is 1-(4-bromobenzyl)-5-phenyl-1H-imidazole characterized structurally and chemically?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., imidazole ring protons at δ 7.2–8.3 ppm, benzyl CH₂ at δ 5.0–5.5 ppm) .

- FTIR : Stretching vibrations for C=N (1600–1650 cm) and C-Br (590–600 cm) verify functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 341.03 for C₁₆H₁₃BrN₂) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (±0.3%) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity : Disk diffusion or microdilution assays against S. aureus and S. typhi (MIC values <50 µg/mL indicate potency) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?

Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:

- Bond Lengths/Angles : Imidazole C-N bonds (~1.31 Å) and Br-C bond (~1.90 Å) confirm hybridization and resonance effects .

- Packing Interactions : π-π stacking (3.5–4.0 Å) between phenyl rings and halogen bonding (Br···N, ~3.3 Å) stabilize the crystal lattice .

- Thermal Parameters : Displacement ellipsoids indicate dynamic disorder in the benzyl group under ambient conditions .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer: SAR studies should systematically modify:

- Substituents : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial activity .

- Scaffold Hybridization : Fuse imidazole with triazole or thiazole rings to improve binding to ATP pockets (e.g., EGFR inhibition ).

- Stereochemistry : Introduce chiral centers (e.g., methyl groups at C4) to evaluate enantioselective interactions with biological targets .

Q. What computational methods predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR: binding energy <−8.0 kcal/mol for 1-(4-bromobenzyl) derivatives ).

- ADMET Prediction : SwissADME calculates logP (~3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 >50% at 10 µM) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å) .

Q. How can contradictory data on synthesis yields or biological activity be resolved?

Methodological Answer:

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous K₂CO₃ vs. hydrated forms) and reaction atmosphere .

- Analytical Validation : Use HPLC (≥95% purity) to rule out byproducts affecting bioactivity .

- Statistical Analysis : Apply ANOVA to compare MIC values across multiple assay replicates (p <0.05 for significance) .

Q. What role do catalysts play in improving synthetic efficiency?

Methodological Answer:

- Nano-SiO₂ Catalysis : Reduces reaction time (from 12 h to 4 h) and increases yield (~90%) by enhancing imidazole cyclization .

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves solubility of 4-bromobenzyl bromide in polar aprotic solvents .

- Metal-Free Conditions : Avoid Pd-based catalysts to reduce cost and toxicity, though with trade-offs in regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.